Benzo[a]phenazine-5,6-dione
Overview
Description
Benzo[a]phenazine-5,6-dione is a tetracyclic nitrogen-containing quinone derivativePhenazines are heterocyclic compounds containing nitrogen atoms, and they exhibit a wide range of biological properties, including antimicrobial, antitumor, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[a]phenazine-5,6-dione typically involves the cyclization of 4-arylamino-1,2-naphthoquinones. One common method includes the treatment of these naphthoquinones with nitrosylsulfuric acid, prepared in situ from sodium nitrite and sulfuric acid, using acetic acid as the solvent . The reaction proceeds through a radical cation mechanism, potentially involving the formation of 4-arylamino-3-nitroso-1,2-naphthoquinones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Benzo[a]phenazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine N-oxides.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Substitution reactions, particularly involving the amino groups, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium nitrite in hydrochloric acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Amination reactions often use arylamines under acidic or basic conditions.
Major Products:
Oxidation: Phenazine N-oxides.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
Benzo[a]phenazine-5,6-dione has significant applications in scientific research due to its biological activities:
Mechanism of Action
The mechanism of action of benzo[a]phenazine-5,6-dione involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Phenazine: A simpler structure with similar biological activities.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Phenazine N-oxides: Exhibit antibacterial and antitumor activities.
Properties
IUPAC Name |
benzo[a]phenazine-5,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXUXXKUJECCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292658 | |
Record name | Benzo[a]phenazine-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13742-05-7 | |
Record name | Benzo[a]phenazine-5,6-dione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[a]phenazine-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method for synthesizing Benzo[a]phenazine-5,6-dione 7-oxides?
A: this compound 7-oxides (II) can be synthesized by reacting naphthoquinones (I) with nitrosylsulfuric acid. [, ] This method provides a direct route to these tetracyclic structures, which incorporate quinoid moieties.
Q2: How do this compound 7-oxides react with methanolic alkali and pyrrolidine?
A: While the specific details of these reactions are not provided in the abstracts, research has been conducted on the reactivity of this compound 7-oxides with both methanolic alkali solutions and pyrrolidine. [, ] These studies likely explored the chemical behavior and potential transformations of these compounds under different reaction conditions.
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